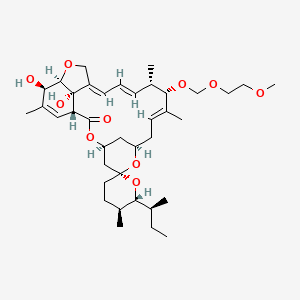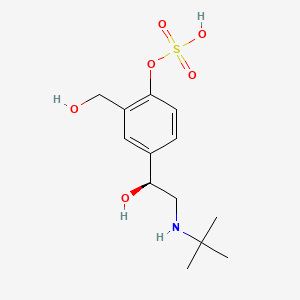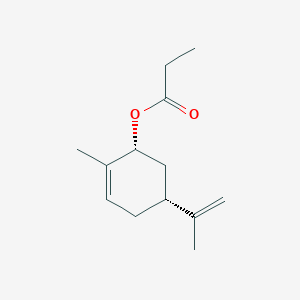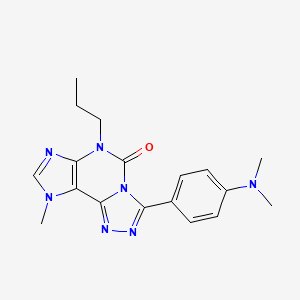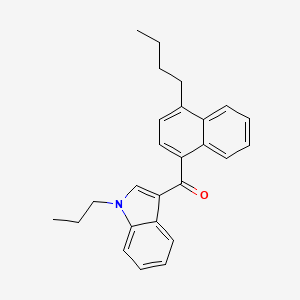
(4-butylnaphthalen-1-yl)(1-propyl-1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole: is a synthetic compound with the molecular formula C26H27NO . It is known for its unique structure, which includes a naphthalene ring substituted with a butyl group and an indole ring substituted with a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is alkylated with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylnaphthalene.
Acylation: The 4-butylnaphthalene is then acylated using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylnaphthalene-1-carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids, and bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
- 3-(4-Methylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Ethylnaphthalene-1-carbonyl)-1-propyl-1H-indole
- 3-(4-Isopropylnaphthalene-1-carbonyl)-1-propyl-1H-indole
Comparison: Compared to its analogs, 3-(4-Butylnaphthalene-1-carbonyl)-1-propyl-1H-indole exhibits unique properties due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butyl group can enhance hydrophobic interactions, potentially leading to stronger binding affinity with molecular targets and improved pharmacokinetic properties .
Propiedades
Número CAS |
824960-04-5 |
|---|---|
Fórmula molecular |
C26H27NO |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(4-butylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-19-15-16-23(21-12-7-6-11-20(19)21)26(28)24-18-27(17-4-2)25-14-9-8-13-22(24)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
Clave InChI |
XHIXPRIGTFMZHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


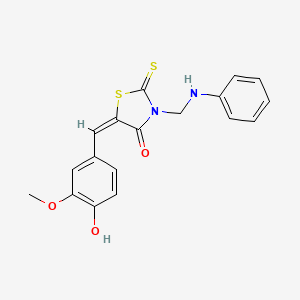
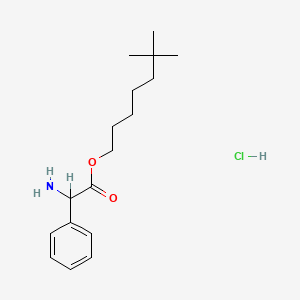
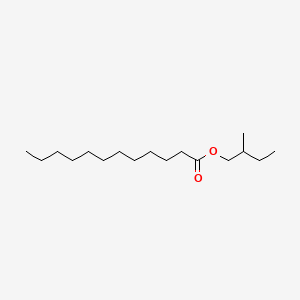

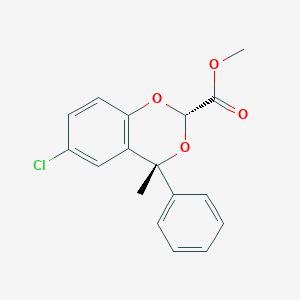

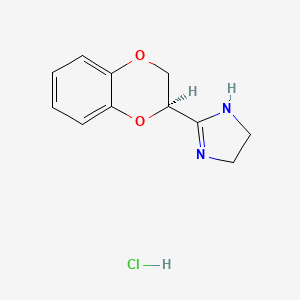
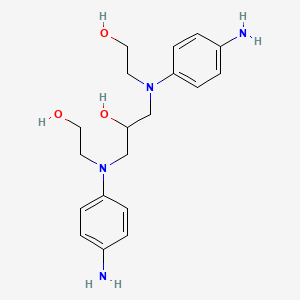
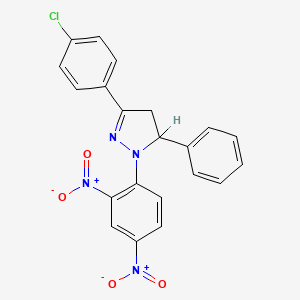
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
